Tris(2-ethoxyethanolato-O,O')aluminium
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Overview
Description
Tris(2-ethoxyethanolato-O,O’)aluminium is an organoaluminum compound with the chemical formula Al(C_4H_9O_2)_3. It is a coordination complex where aluminum is bonded to three 2-ethoxyethanolato ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(2-ethoxyethanolato-O,O’)aluminium can be synthesized through the reaction of aluminum alkoxides with 2-ethoxyethanol. The reaction typically involves the following steps:
Preparation of Aluminum Alkoxide: Aluminum metal is reacted with an alcohol (e.g., ethanol) to form aluminum alkoxide.
Reaction with 2-Ethoxyethanol: The aluminum alkoxide is then reacted with 2-ethoxyethanol under controlled conditions to form Tris(2-ethoxyethanolato-O,O’)aluminium.
Industrial Production Methods
Industrial production methods for Tris(2-ethoxyethanolato-O,O’)aluminium are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tris(2-ethoxyethanolato-O,O’)aluminium undergoes various types of chemical reactions, including:
Hydrolysis: Reaction with water to form aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Reaction with alcohols to exchange the 2-ethoxyethanol ligands with other alkoxide ligands.
Thermal Decomposition: Heating the compound can lead to the formation of aluminum oxide and the release of 2-ethoxyethanol.
Common Reagents and Conditions
Hydrolysis: Water is the common reagent, and the reaction is typically carried out at room temperature.
Alcoholysis: Various alcohols can be used as reagents, and the reaction conditions depend on the specific alcohol used.
Thermal Decomposition: This reaction is carried out at elevated temperatures, typically above 200°C.
Major Products Formed
Hydrolysis: Aluminum hydroxide and 2-ethoxyethanol.
Alcoholysis: Aluminum alkoxides and 2-ethoxyethanol.
Thermal Decomposition: Aluminum oxide and 2-ethoxyethanol.
Scientific Research Applications
Tris(2-ethoxyethanolato-O,O’)aluminium has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Tris(2-ethoxyethanolato-O,O’)aluminium involves the coordination of the aluminum center with the 2-ethoxyethanol ligands. This coordination allows the compound to participate in various chemical reactions, such as hydrolysis and alcoholysis. The aluminum center can also act as a Lewis acid, facilitating catalytic reactions by accepting electron pairs from reactants .
Comparison with Similar Compounds
Similar Compounds
Aluminum Isopropoxide: Al(O-i-Pr)_3, used as a catalyst and precursor for aluminum oxide.
Aluminum Sec-butoxide: Al(O-sec-Bu)_3, used in similar applications as Tris(2-ethoxyethanolato-O,O’)aluminium.
Aluminum Acetylacetonate: Al(acac)_3, widely used as a precursor for aluminum oxide thin films.
Uniqueness
Tris(2-ethoxyethanolato-O,O’)aluminium is unique due to its specific ligand environment, which imparts distinct reactivity and solubility properties compared to other aluminum alkoxides. Its use of 2-ethoxyethanol ligands allows for specific applications in catalysis and materials science that may not be achievable with other aluminum compounds .
Properties
CAS No. |
53632-65-8 |
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Molecular Formula |
C12H27AlO6 |
Molecular Weight |
294.32 g/mol |
IUPAC Name |
tris(2-ethoxyethoxy)alumane |
InChI |
InChI=1S/3C4H9O2.Al/c3*1-2-6-4-3-5;/h3*2-4H2,1H3;/q3*-1;+3 |
InChI Key |
GUZZRKYIWINGPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCO[Al](OCCOCC)OCCOCC |
Origin of Product |
United States |
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